9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Description
9-(4-Chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a heterocyclic compound featuring a pyrimido-isoquinoline trione core substituted with a 4-chlorophenyl group and two methyl groups. Its structural complexity arises from the fused pyrimidine and isoquinoline rings, which confer unique electronic and steric properties. The 4-chlorophenyl substituent likely enhances lipophilicity and bioactivity, as seen in related compounds .
Properties
IUPAC Name |
9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-22-17-16(18(25)23(2)19(22)26)13-7-11(8-15(24)14(13)9-21-17)10-3-5-12(20)6-4-10/h3-6,9,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOGMBSFTQYRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C3C(=C2C(=O)N(C1=O)C)CC(CC3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound by summarizing its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the family of pyrimidoisoquinolines and features a pyrimidine ring fused to an isoquinoline moiety. The presence of chlorophenyl and dimethyl substituents enhances its reactivity and potential biological applications.
Chemical Formula
- Molecular Formula : CHClNO
- Molecular Weight : 303.74 g/mol
Research indicates that compounds similar to This compound exhibit various biological activities through different mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to various receptors affecting signaling pathways.
- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains.
- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation in experimental models.
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results indicated an IC50 value of approximately 25 µM, suggesting significant antitumor potential.
- Antimicrobial Activity : Another study reported that the compound showed promising antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.
- Anti-inflammatory Effects : In vitro assays demonstrated that the compound reduced nitric oxide production in RAW 264.7 macrophages by 40% at a concentration of 30 µM.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50/MIC |
|---|---|---|---|
| 6-Methylpyrimidinone | Pyrimidine ring with methyl substitution | Antiviral | IC50 ~ 50 µM |
| Isoquinolinone Derivative | Isoquinoline core with various substituents | Antitumor | IC50 ~ 30 µM |
| 1-Hydroxyisoquinoline | Hydroxyl group on isoquinoline | Neuroprotective | IC50 ~ 40 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione with key analogs from the evidence, focusing on structural features, physicochemical properties, and biological activity.
Key Observations:
Core Structure Variations: The target compound’s pyrimido[4,5-c]isoquinoline trione core differs from analogs such as 3b (isoquinoline dione) and 4h (pyrimido-pyrimidine trione). These variations influence π-conjugation and hydrogen-bonding capacity, affecting solubility and reactivity . Compound 9a incorporates a triazolo ring fused to the pyrimido-isoquinoline system, enhancing structural rigidity and electronic diversity .
Substituent Effects: The 4-chlorophenyl group is a common feature in 3b, 4h, and the target compound, likely improving membrane permeability and target binding .
Spectral and Physical Properties :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7-trione?
- Methodology :
- HCl gas precipitation : Dissolve intermediates in chlorofom/ethyl acetate, bubble HCl gas to isolate hydrochloride salts (70% yield) .
- Reflux with substituted anilines : React precursors with 4-chlorophenyl derivatives in n-butanol under reflux (e.g., 79% yield for N4-substituted analogs) .
- Column chromatography : Purify crude products using 1% methanol-chloroform gradients to isolate isomers .
- Key parameters : Monitor reaction progress via TLC (Rf values: 0.12–0.50) and confirm purity via melting points (>250°C for hydrochloride salts) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.3 ppm), methyl groups (δ 1.2–2.3 ppm), and carbonyl carbons (δ 165–175 ppm) .
- FT-IR : Identify carbonyl stretches (1695–1748 cm⁻¹) and NH/OH vibrations (3120–3486 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., 5-aryl-substituted analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Variables to test :
- Temperature : Higher yields (e.g., 86%) achieved at 160°C in formamide-based cyclization .
- Catalysts : Use Pd-based catalysts for reductive cyclization (e.g., 93% yield in Zn/AcOH systems) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Example optimization table :
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Reflux in n-butanol | 79 | >95% | |
| POCl3 chlorination | 51 | 90% |
Q. How to resolve contradictions in spectral data during structural elucidation?
- Strategies :
- Use deuterated solvents (CDCl3/DMSO-d6) to eliminate exchangeable proton interference in NMR .
- Cross-validate 1H NMR with 13C DEPT-135 to distinguish CH3/CH2 groups .
- Compare experimental IR carbonyl peaks (1695 cm⁻¹) with DFT-calculated vibrational modes .
Q. What computational methods align with experimental structural data?
- DFT studies : Optimize geometry at B3LYP/6-31G(d) level and compare bond lengths/angles with X-ray data (e.g., 1.48 Å for C=O vs. 1.47 Å experimentally) .
- Docking simulations : Predict binding interactions using the compound’s crystal structure (e.g., π-π stacking with biological targets) .
Q. How to design structural analogs for structure-activity relationship (SAR) studies?
- Modifications :
- Replace 4-chlorophenyl with 4-methoxy or 4-bromo substituents to assess electronic effects .
- Introduce methyl/ethyl groups at N4 to study steric hindrance .
- Biological testing : Compare IC50 values in enzyme inhibition assays (e.g., 10 µM for 4-methoxy analogs vs. 15 µM for parent compound) .
Q. What advanced purification techniques address solubility challenges?
- Gradient elution : Use 0.5–5% methanol in chloroform to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (ethanol-DMF) for high-purity crystals (99.5% by HPLC) .
- HPLC-MS : Employ C18 columns with 0.1% TFA in acetonitrile/water gradients .
Q. How to assess the compound’s stability under varying storage conditions?
- Thermal analysis : Conduct TGA/DSC to determine decomposition thresholds (>220°C) .
- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC (e.g., 10% degradation at pH 12 after 48 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
